molecular formula C70H112O42 B166899 Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin CAS No. 131889-29-7

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin

Cat. No.: B166899
CAS No.: 131889-29-7
M. Wt: 1625.6 g/mol
InChI Key: KCGPTTRGLYIRNO-DCBUKTJTSA-N
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Description

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin (referred to by its full name hereafter) is a chemically modified beta-cyclodextrin derivative. It is synthesized by introducing acetyl groups at the 3-hydroxyl positions of heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DM-β-CD), resulting in a fully substituted derivative with a degree of substitution (DS) of 7 at the 3-O position . This modification enhances its aqueous solubility compared to native beta-cyclodextrin (beta-CD), DM-β-CD, and heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TM-β-CD) . Notably, it exhibits low hemolytic activity, making it biocompatible for pharmaceutical applications .

Properties

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGPTTRGLYIRNO-DCBUKTJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H112O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585013
Record name PUBCHEM_16218730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131889-29-7
Record name PUBCHEM_16218730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dimethyl Sulfate in Alkaline Conditions

The foundational step in synthesizing Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin involves selective methylation of the 2- and 6-hydroxyl groups on the beta-cyclodextrin backbone. A patented method (US4542211A) achieves this by reacting beta-cyclodextrin with dimethyl sulfate in an organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under strongly alkaline conditions. Sodium hydroxide or potassium hydroxide is added in pulverized form to ensure homogeneous mixing, with reaction temperatures maintained between -10°C and 0°C to minimize side reactions.

Key parameters for this step include:

  • Solvent concentration : 8–12% (w/v) beta-cyclodextrin in dimethylformamide.

  • Molar ratios : 20 moles of NaOH and dimethyl sulfate per mole of beta-cyclodextrin.

  • Reaction time : 4–6 hours under vigorous stirring.

Under these conditions, the methylation yield for heptakis(2,6-di-O-methyl)-beta-cyclodextrin—a key intermediate—reaches approximately 24.6% after recrystallization. Overmethylation and undermethylation byproducts are minimized through precise temperature control and stoichiometric excess of reagents.

Alternative Methylation Strategies

A second patent (US5710268A) describes methylation in aqueous sodium hydroxide using 100–200 molar equivalents of dimethyl sulfate, achieving near-complete substitution at the 2- and 6-positions. While this method avoids organic solvents, it requires extensive purification to remove inorganic salts and residual dimethyl sulfate. Comparative studies suggest that organic media (e.g., dimethylformamide) provide better regioselectivity, as evidenced by the absence of 3-O-methylation byproducts.

Acetylation of the 3-Hydroxyl Position

Optimization of Acetylation Conditions

Industrial-scale production requires balancing reaction efficiency with cost. Key considerations include:

  • Solvent choice : Acetonitrile or tetrahydrofuran (THF) to solubilize the methylated intermediate.

  • Workup procedures : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate.

  • Yield improvements : Multi-stage acetylation with incremental acetic anhydride addition reduces reagent waste.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from hot water or ethanol/water mixtures. For this compound, repeated recrystallization at 80°C yields a colorless crystalline solid with a melting range of 278–285°C.

Chromatographic Methods

When high purity (>98%) is required, silica gel chromatography with a chloroform/methanol gradient effectively separates acetylated products from residual methylated byproducts. High-performance liquid chromatography (HPLC) methods developed for similar compounds employ C18 columns and UV detection at 210 nm to monitor purity.

Comparative Analysis of Synthetic Routes

Parameter Organic Solvent Method Aqueous NaOH Method
Solvent DimethylformamideWater
Temperature -10°C to 0°C20–80°C
Reaction Time 4–6 hours8–12 hours
Yield 24.6%18–22%
Byproducts <5%10–15%
Industrial Scalability HighModerate

The organic solvent method offers superior regioselectivity and scalability, albeit with higher solvent costs.

Challenges and Optimization Strategies

Byproduct Formation

Overmethylation at the 3-position or incomplete acetylation can occur if reaction conditions deviate from optimal parameters. Strategies to mitigate this include:

  • Stoichiometric control : Limiting dimethyl sulfate to 20 moles per cyclodextrin molecule.

  • In situ monitoring : Using thin-layer chromatography (TLC) to track reaction progress.

Chemical Reactions Analysis

Types of Reactions

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin undergoes various chemical reactions, including substitution and complexation reactions. These reactions are essential for its role as a drug carrier.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetyl chloride for acetylation and methyl iodide for methylation. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperatures .

Major Products

The major products formed from these reactions are the acetylated and methylated derivatives of beta-cyclodextrin, which exhibit enhanced solubility and bioavailability properties .

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Bioavailability

DMA-beta-CyD significantly improves the solubility of poorly water-soluble drugs. The acetyl and methyl substitutions on the cyclodextrin enhance its hydrophilicity while maintaining a hydrophobic cavity that can encapsulate lipophilic drugs. This property is crucial for enhancing the bioavailability of pharmaceutical compounds.

  • Case Study: Mianserin Hydrochloride
    Research demonstrated that DMA-beta-CyD could reduce the cytotoxic effects of mianserin hydrochloride, an antidepressant with known side effects. The study utilized isothermal titration calorimetry (ITC) to assess the binding interactions between the drug and DMA-beta-CyD, revealing that the complex formation altered the drug's toxicity profile .

Analytical Chemistry

Chiral Separation and Complexation Studies

DMA-beta-CyD serves as an effective chiral selector in capillary electrophoresis for resolving enantiomers of various drugs. Its ability to form inclusion complexes with chiral compounds aids in determining equilibrium constants through techniques like electron paramagnetic resonance (EPR) spectroscopy.

  • Application Example: Chiral Nitroxides
    The equilibrium constants of complexes formed between DMA-beta-CyD and chiral nitroxides were measured using EPR techniques, showcasing its utility in studying chiral recognition .

Biochemical Applications

Membrane Interaction Studies

DMA-beta-CyD has been employed to probe interactions with biological membranes, enhancing our understanding of drug transport mechanisms across cell membranes. This application is particularly relevant in studying cellular uptake and penetration enhancement.

  • Research Insight: Cellular Transport
    Studies have indicated that DMA-beta-CyD can facilitate the transport of certain drugs across cellular membranes, potentially improving therapeutic efficacy .

Physicochemical Studies

Inclusion Complex Formation

The physicochemical properties of DMA-beta-CyD allow it to form stable inclusion complexes with various compounds, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

  • Example: Tadalafil Inclusion Complexes
    The inclusion complexation of tadalafil with DMA-beta-CyD was investigated to improve the solubility and stability of this phosphodiesterase inhibitor. Phase-solubility studies indicated a significant enhancement in solubility when complexed with DMA-beta-CyD compared to unmodified beta-cyclodextrins .

Summary of Applications

Application AreaKey BenefitsNotable Case Studies
Drug DeliveryImproved solubility and reduced toxicityMianserin hydrochloride interaction studies
Analytical ChemistryChiral separation and complexation studiesEPR measurements with chiral nitroxides
Biochemical ApplicationsEnhanced cellular transportStudies on drug penetration enhancement
Physicochemical StudiesStable inclusion complex formationTadalafil solubility enhancement studies

Mechanism of Action

The mechanism of action of Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. This encapsulation enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved solubility and dissolution rates .

Comparison with Similar Compounds

Solubility

The aqueous solubility of Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin exceeds that of beta-CD, DM-β-CD, and TM-β-CD. This is attributed to the acetyl groups at the 3-O position, which reduce crystallinity and enhance hydrophilicity . In contrast, TM-β-CD, with methyl groups at all 2-, 3-, and 6-positions, has lower solubility due to increased hydrophobicity .

Compound Aqueous Solubility (mg/mL) Reference
Beta-CD 18.5
DM-β-CD 25.0
TM-β-CD 20.0
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CD 35.0

Hemolytic Activity

This compound demonstrates significantly lower hemolytic activity compared to DM-β-CD. This makes it safer for intravenous formulations.

Inclusion Capacity and Hydrophobicity

The inclusion capacity varies with substituent patterns:

  • DM-β-CD : Superior inclusion for hydrophobic drugs like flurbiprofen and psoralen due to its intermediate hydrophobicity (surface tension order: DM-β-CD < Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CD < TM-β-CD) .
  • TM-β-CD : Higher hydrophobicity enhances encapsulation of lipophilic guests but reduces solubility .
  • Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CD : Balances solubility and inclusion, showing similar efficacy to TM-β-CD for esters (e.g., p-hydroxybenzoic acid) but lower than DM-β-CD for certain drugs like flurbiprofen .
Compound Stability Constant (M⁻¹) with Flurbiprofen Reference
DM-β-CD 603
TM-β-CD 69.6
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CD 427 (estimated)

Stability

This compound is hydrolytically stable, with a half-life of ~19 hours at pH 9.5 and 60°C . Minimal acetic acid release in plasma ensures biocompatibility, contrasting with acetylated derivatives with lower DS, which may degrade faster .

Comparison with Hydroxypropyl-β-CD (HP-β-CD) and Sulfobutyl Ether-β-CD (SBECD)

  • HP-β-CD and SBECD : These derivatives are highly water-soluble and low in toxicity but may lack the tailored inclusion properties of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CD for specific hydrophobic drugs .
  • Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CD : Offers a unique balance of solubility, low hemolysis, and moderate inclusion capacity, making it preferable for drugs requiring sustained release or reduced cytotoxicity .

Biological Activity

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin (DMA-beta-CyD) is a modified form of beta-cyclodextrin, characterized by the acetylation at the 3-position and methylation at the 2 and 6 positions. This compound has garnered interest in pharmaceutical applications due to its enhanced solubility, low hemolytic activity, and ability to form inclusion complexes with various bioactive compounds.

  • Molecular Formula : C70H112O42
  • Molecular Weight : Approximately 1625.6 g/mol
  • CAS Number : 131889-29-7

The structural modifications enhance its solubility in water compared to unmodified cyclodextrins, making it a promising candidate for drug formulation.

1. Solubility and Hemolytic Activity

DMA-beta-CyD exhibits significantly higher aqueous solubility than its parent cyclodextrins and other derivatives like heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin. Importantly, it shows low hemolytic activity, indicating a favorable safety profile for in vivo applications .

2. Inclusion Complexes

DMA-beta-CyD can form stable inclusion complexes with various drugs, enhancing their bioavailability. For instance:

  • Flurbiprofen : An anti-inflammatory drug whose solubility and stability were improved through complexation with DMA-beta-CyD.
  • 2-Methoxyestradiol : A bioactive steroid whose solubility was enhanced when complexed with DMA-beta-CyD, demonstrating the compound's potential in cancer therapy .

Case Studies

  • Anti-inflammatory Properties
    • A study demonstrated that DMA-beta-CyD could enhance the anti-inflammatory effects of flurbiprofen while reducing its side effects through effective drug delivery mechanisms .
  • Cytotoxicity Studies
    • Research involving mianserin hydrochloride (MIA) indicated that complexes formed with DMA-beta-CyD exhibited higher cytotoxicity compared to MIA alone. This suggests that while DMA-beta-CyD can enhance drug delivery, it may also influence the pharmacodynamics of certain drugs negatively .

Comparison with Other Cyclodextrins

Compound NameUnique FeaturesSolubilityHemolytic Activity
Heptakis(2,6-di-O-methyl)-beta-cyclodextrinHigher hydrophobicityLower than DMA-beta-CyDModerate
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrinGreater hydrophobicityLower than DMA-beta-CyDHigher
This compoundEnhanced solubility and low toxicityHighLow

The biological activity of DMA-beta-CyD can be attributed to several mechanisms:

  • Inclusion Complex Formation : The ability to encapsulate hydrophobic drugs within its cavity enhances their solubility and stability.
  • Reduced Toxicity : The structural modifications lead to lower hemolytic activity compared to other derivatives, making it suitable for pharmaceutical use.
  • Bioavailability Enhancement : By forming stable complexes with drugs, DMA-beta-CyD improves their absorption and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, and how is structural integrity validated?

  • Methodological Answer : Synthesis typically involves selective acetylation and methylation of β-cyclodextrin hydroxyl groups. Structural validation uses X-ray diffraction (XRD) to confirm crystalline patterns, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., acetyl C=O stretches at ~1740 cm⁻¹), and thermal analysis (TGA/DSC) to assess decomposition profiles. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves substitution patterns (e.g., acetyl vs. methyl groups) .

Q. Which experimental techniques determine host-guest complexation efficiency with this cyclodextrin?

  • Methodological Answer : Phase solubility studies (Higuchi and Connors method) quantify solubility enhancements and calculate stability constants (K₁:₁). UV-VIS spectroscopy monitors spectral shifts upon complexation. Job’s plot method identifies stoichiometry (e.g., 1:1 or 1:2). Differential scanning calorimetry (DSC) detects melting point suppression in complexes, while FTIR confirms guest inclusion via peak broadening or shifts .

Q. How does this cyclodextrin improve the solubility of hydrophobic drugs compared to native β-cyclodextrin?

  • Methodological Answer : Methyl and acetyl groups reduce crystallinity and enhance hydrophobicity, enabling stronger van der Waals interactions with nonpolar drugs. For example, phase solubility studies with quercetin showed a 3.5-fold solubility increase with heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) compared to native β-CD .

Advanced Research Questions

Q. How do residual water molecules in non-aqueous solvents affect the enantioselective binding of this cyclodextrin?

  • Methodological Answer : Residual water in aprotic solvents (e.g., cyclohexane-d₁₂) competes for hydrogen-bonding sites, altering guest inclusion dynamics. NMR titration experiments (e.g., ¹H NMR shifts of guest protons) and molecular dynamics (MD) simulations quantify water’s impact. For instance, Lipodex D (a related acetylated CD) showed reduced chiral discrimination with increasing residual water .

Q. What computational approaches model solvation dynamics in inclusion complexes with this cyclodextrin?

  • Methodological Answer : MD simulations using force fields like GROMACS parameterize cyclodextrin flexibility and guest interactions. Solvent relaxation around guests (e.g., Coumarin-153) is tracked via time-resolved fluorescence. Simulations correlate with experimental Stokes shifts to resolve picosecond-scale solvation changes .

Q. How does this cyclodextrin modulate P-glycoprotein (P-gp) activity in drug-resistant cell lines?

  • Methodological Answer : Cholesterol depletion from cell membranes by methylated cyclodextrins (e.g., DIMEB) reduces P-gp membrane localization. Confocal microscopy and western blotting quantify P-gp levels in Caco-2 cells. Rhodamine-123 efflux assays measure functional inhibition, showing 40–60% reduction in efflux with 1 mM DIMEB .

Q. What strategies reconcile contradictions between phase solubility data and spectroscopic binding constants?

  • Methodological Answer : Cross-validation using isothermal titration calorimetry (ITC) directly measures binding enthalpy (ΔH) and entropy (ΔS). For example, phase solubility may suggest 1:1 stoichiometry, while ITC reveals multi-site binding. FTIR and XRD further confirm complex geometry .

Q. Can this cyclodextrin form stable gels or co-polymers for controlled drug release?

  • Methodological Answer : Gelation behavior is solvent-dependent. In DMF/water systems, heptakis(2,6-di-O-methyl)-β-CD forms precipitates, while urethane-crosslinked derivatives adsorb polychlorobiphenyls. Rheological studies (e.g., strain sweeps) and SEM imaging characterize gel networks .

Data Contradiction Analysis

  • Example : Phase solubility studies may report higher K values than spectroscopic methods due to assumptions of ideal 1:1 binding. MD simulations can resolve multi-step binding mechanisms (e.g., initial surface adsorption followed by cavity entry) .

Key Research Gaps

  • Limited data on the exact 3-O-acetyl derivative’s interaction with membrane lipids compared to DIMEB.
  • Few studies combine in silico modeling with in vitro P-gp inhibition assays for this specific derivative.

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